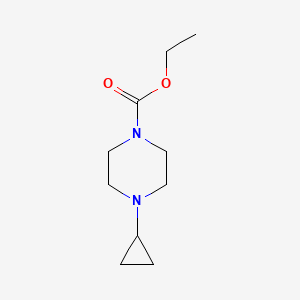![molecular formula C12H13O4- B8401019 [3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid CAS No. 113520-28-8](/img/structure/B8401019.png)
[3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid
Overview
Description
[3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid: is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is also known by its synonym 1,3-Benzenediacetic acid, 1-ethyl ester . This compound is characterized by its phenylacetic acid structure, which is modified with an ethoxy group and an oxoethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid involves several steps. One common method includes the esterification of 1,3-benzenediacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions are crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid is used as an intermediate in the synthesis of more complex organic molecules . Its unique structure allows for various functional group modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: Its derivatives may exhibit biological activity, such as anti-inflammatory or antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials . Its ability to undergo various chemical reactions makes it a versatile building block for industrial applications .
Mechanism of Action
The mechanism of action of [3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid involves its interaction with specific molecular targets . The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect .
Comparison with Similar Compounds
Phenylacetic Acid: Shares the phenylacetic acid core but lacks the ethoxy and oxoethyl modifications.
Ethyl Phenylacetate: Similar ester structure but with different substituents.
Benzyl Acetate: Contains a benzyl group instead of the phenylacetic acid structure.
Uniqueness: What sets [3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity . This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
113520-28-8 |
|---|---|
Molecular Formula |
C12H13O4- |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
2-[3-(2-ethoxy-2-oxoethyl)phenyl]acetate |
InChI |
InChI=1S/C12H14O4/c1-2-16-12(15)8-10-5-3-4-9(6-10)7-11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14)/p-1 |
InChI Key |
BHGFHTPCVUDLDS-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CC1=CC=CC(=C1)CC(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
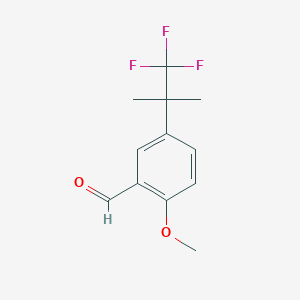
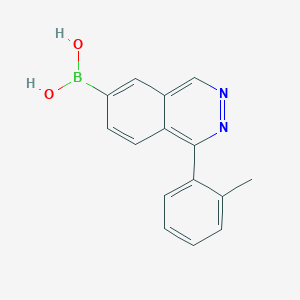
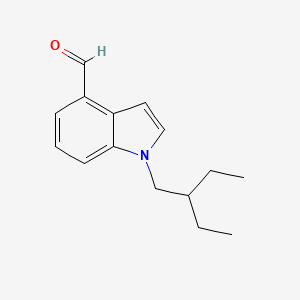
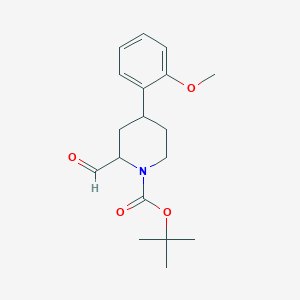
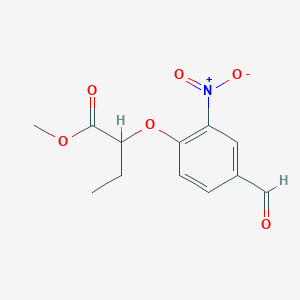

![(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B8400999.png)
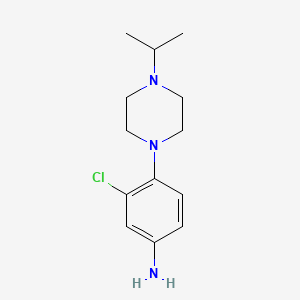
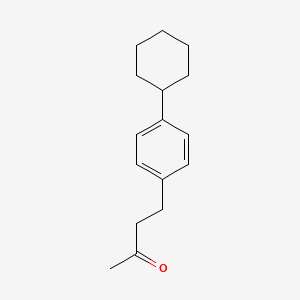


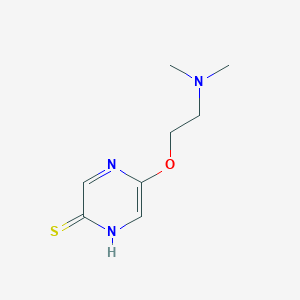
![Tert-butyl 5-[(tert-butoxycarbonylamino)methyl]-pyrrolo-[3,2-b]pyridine-1-carboxylate](/img/structure/B8401051.png)
